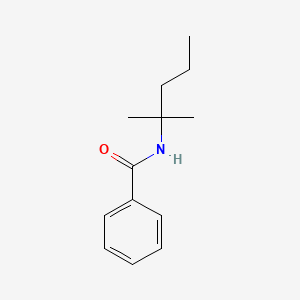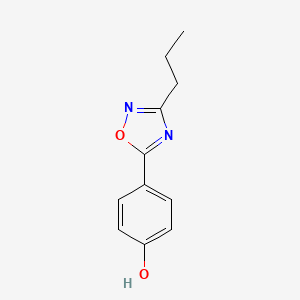
4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as PPO, and it is a member of the oxadiazole family. PPO has been shown to have various biochemical and physiological effects, making it a promising candidate for use in research.
Mécanisme D'action
The exact mechanism of action of PPO is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. PPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PPO has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
PPO has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPO has antioxidant and anti-inflammatory properties. PPO has also been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, PPO has been shown to have neuroprotective effects and to improve cognitive function. PPO has also been shown to have hypoglycemic (lowering blood sugar levels) and hypolipidemic (lowering blood lipid levels) effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPO is its versatility. It can be used in various fields of research, including medicine, agriculture, and materials science. PPO is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to the use of PPO in lab experiments. PPO is a relatively new compound, and its long-term effects on humans and the environment are not yet fully understood. Additionally, PPO is a hazardous chemical and requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on PPO. In medicine, further studies are needed to investigate the potential use of PPO in the treatment of neurodegenerative diseases. In agriculture, research could focus on optimizing the herbicidal and fungicidal properties of PPO for use in crop protection. In materials science, research could focus on developing new applications for PPO in organic electronic devices. Additionally, further studies are needed to investigate the safety and long-term effects of PPO on humans and the environment.
Conclusion:
In conclusion, 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol is a promising compound that has gained significant interest in scientific research due to its potential applications in various fields. PPO has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for use in medicine. PPO also has herbicidal and fungicidal properties, making it a potential candidate for use in agriculture. Finally, PPO has been studied for its potential use in the development of organic electronic devices. However, further research is needed to fully understand the potential of PPO and to investigate its safety and long-term effects.
Méthodes De Synthèse
PPO can be synthesized through a multistep process that involves the reaction of 4-hydroxybenzoic acid with propionyl chloride to form 4-propionyloxybenzoic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol. The synthesis of PPO requires careful handling of hazardous chemicals and should only be performed by experienced chemists.
Applications De Recherche Scientifique
PPO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, PPO has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, PPO has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in crop protection. In materials science, PPO has been studied for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-10-12-11(15-13-10)8-4-6-9(14)7-5-8/h4-7,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUHCNFMQAJDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Propyl-1,2,4-oxadiazol-5-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

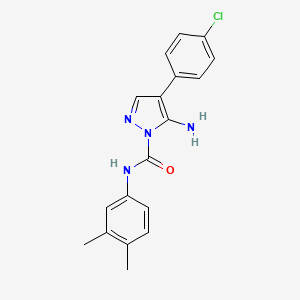
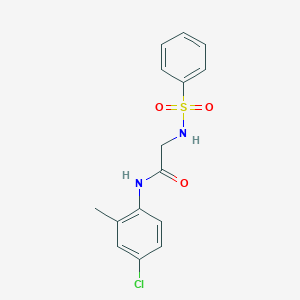
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
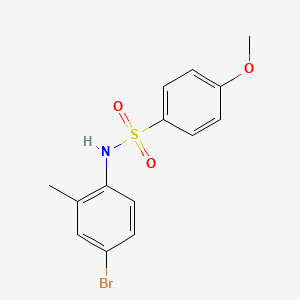


![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)

![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)
